molecular formula C10H10LiNO2 B13471114 Lithium(1+) 2-[1-(pyridin-2-yl)cyclopropyl]acetate

Lithium(1+) 2-[1-(pyridin-2-yl)cyclopropyl]acetate

Cat. No.: B13471114
M. Wt: 183.2 g/mol
InChI Key: XJHPLUJKAQOVFD-UHFFFAOYSA-M
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Description

Lithium(1+) 2-[1-(pyridin-2-yl)cyclopropyl]acetate is an organolithium compound with the molecular formula C10H10LiNO2 It is characterized by the presence of a lithium ion coordinated to a 2-[1-(pyridin-2-yl)cyclopropyl]acetate ligand

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Lithium(1+) 2-[1-(pyridin-2-yl)cyclopropyl]acetate typically involves the reaction of 2-[1-(pyridin-2-yl)cyclopropyl]acetic acid with a lithium base, such as lithium hydroxide or lithium carbonate. The reaction is usually carried out in an organic solvent like tetrahydrofuran (THF) under an inert atmosphere to prevent moisture and air from affecting the reaction. The reaction conditions often include mild heating to facilitate the formation of the lithium salt.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes as described above. The process would be optimized for yield and purity, with careful control of reaction parameters such as temperature, solvent, and reaction time. Purification steps, such as recrystallization or chromatography, may be employed to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

Lithium(1+) 2-[1-(pyridin-2-yl)cyclopropyl]acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The lithium ion can be substituted with other cations or functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halides (e.g., HCl, HBr) or organometallic compounds (e.g., Grignard reagents) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines. Substitution reactions can result in the formation of new organometallic compounds or salts.

Scientific Research Applications

Lithium(1+) 2-[1-(pyridin-2-yl)cyclopropyl]acetate has several scientific research applications:

Mechanism of Action

The mechanism of action of Lithium(1+) 2-[1-(pyridin-2-yl)cyclopropyl]acetate involves its interaction with molecular targets and pathways. The lithium ion can modulate various biochemical processes, including enzyme activity and neurotransmitter release. The pyridin-2-yl group may also interact with specific receptors or proteins, influencing cellular functions.

Comparison with Similar Compounds

Similar Compounds

    Lithium 2-(quinolin-2-yl)acetate: Similar in structure but with a quinoline ring instead of a pyridine ring.

    Lithium 2-(dimethylamino)-2-(pyridin-2-yl)acetate: Contains a dimethylamino group, offering different reactivity and applications.

    Lithium 1-cyclopropyl-7-fluoro-1H-benzo[d]imidazole-2-carboxylate: Features a benzoimidazole ring, providing unique properties.

Uniqueness

Lithium(1+) 2-[1-(pyridin-2-yl)cyclopropyl]acetate is unique due to its specific combination of a lithium ion with a 2-[1-(pyridin-2-yl)cyclopropyl]acetate ligand. This structure imparts distinct chemical and physical properties, making it valuable for specific applications in organic synthesis and medicinal research.

Properties

Molecular Formula

C10H10LiNO2

Molecular Weight

183.2 g/mol

IUPAC Name

lithium;2-(1-pyridin-2-ylcyclopropyl)acetate

InChI

InChI=1S/C10H11NO2.Li/c12-9(13)7-10(4-5-10)8-3-1-2-6-11-8;/h1-3,6H,4-5,7H2,(H,12,13);/q;+1/p-1

InChI Key

XJHPLUJKAQOVFD-UHFFFAOYSA-M

Canonical SMILES

[Li+].C1CC1(CC(=O)[O-])C2=CC=CC=N2

Origin of Product

United States

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